6,6'-二甲基-3,3'-联吡嗪

描述

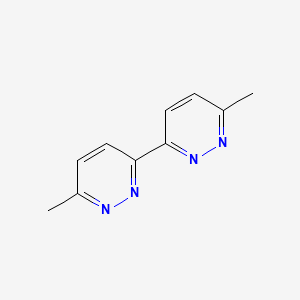

6,6'-Dimethyl-3,3'-bipyridazine (DMB) is a heterocyclic compound synthesized through the condensation of 2,6-dichloro-3,5-dimethylpyridine and formaldehyde. It is a colorless, crystalline solid with a molecular mass of 207.13 g/mol, a melting point of 170-172°C, and a boiling point of 178-179°C. DMB is widely used in scientific research due to its unique chemical and physical properties. It is used as a ligand in coordination chemistry, a catalyst in organic synthesis, and a component in many organic materials. In addition, DMB is used in a variety of applications, including photochemistry, electrochemistry, and materials science.

科学研究应用

光谱学和电化学

6,6'-二甲基-3,3'-联吡嗪因其光谱和电化学性质而受到研究。涉及含有该化合物和相关配体的钌(II)配合物研究重点介绍了它们的吸收和发射光谱特征,以及循环伏安法特性。这些研究对于理解这些配合物的电荷转移吸收光谱和光催化能力至关重要,为光化学和太阳能转换领域做出了重大贡献 (北村、川西和田附,1983)。

配合物形成和电子光谱

另一项研究讨论了二甲基和二苯基铂(II)配合物与 6,6'-二甲基-3,3'-联吡嗪的形成。这项研究包括通过 1H NMR 和电子光谱进行表征,提供了对含氮配体的反键相互作用的见解。此类研究对于推进我们对金属-配体相互作用的理解至关重要,这与无机化学和材料科学相关 (格迪尼、隆格里和内夫,1987)。

反应性和化学转化

对 3,3'-联吡嗪及其 N-氧化物(包括 6,6'-二甲基-3,3'-联吡嗪)的氰化研究为这些化合物的反应性和化学转化提供了宝贵的见解。此类研究对于有机合成和新型有机材料的开发至关重要 (井田、土屋、奥田和横川,1971)。

溶剂致变荧光

对改性联吡嗪(包括与哌嗪等杂环胺连接的联吡嗪)的溶剂致变荧光的研究揭示了这些化合物对溶剂极性的敏感性。这项研究对开发用于检测和分析有机溶剂的灵敏材料具有重要意义 (Do、Huh 和 Kim,2009)。

激发态性质和能量转换

对钌(II)-二亚胺配合物(包括与 6,6'-二甲基-3,3'-联吡嗪配合的配合物)的研究重点关注其激发态性质。这项研究对于太阳能转换的应用至关重要,因为它分析了与该领域相关的发射、寿命和氧化还原电位 (阿卡舍、吉布里尔和什莱姆,1990)。

染料敏化太阳能电池

6,6'-二甲基-3,3'-联吡嗪也因其在铜基染料敏化太阳能电池 (DSC) 中的应用而受到研究。该研究详细介绍了带有羧酸取代基的联吡啶配体与铜(I)配合物的合成,为可再生能源技术的发展做出了贡献 (康斯特布尔、埃尔南德斯·雷东多、豪斯克罗夫特、诺伊伯格和沙夫纳,2009)。

光致电子转移

6,6'-二甲基-3,3'-联吡嗪一直是超分子组装体中光致电子转移研究的一部分。这项研究对于开发用于能量转换和存储的光系统具有重要意义 (克罗普夫、约瑟列维奇、杜尔和威尔纳,1996)。

作用机制

Target of Action

6,6’-Dimethyl-3,3’-bipyridazine is an organic compound that is widely used in coordination chemistry . It acts as a ligand, a molecule that binds to a central metal ion, and participates in the synthesis of metal complexes . These metal complexes have various applications, such as catalysts, luminescent materials, molecular recognition, and sensors .

Mode of Action

As a ligand, it likely interacts with its targets (metal ions) by donating electron pairs to form coordination bonds . This interaction can result in the formation of metal complexes with unique properties, depending on the type of metal ion and the environmental conditions .

Biochemical Pathways

Given its role in the synthesis of metal complexes, it may influence various biochemical processes where these complexes are utilized, such as catalysis and signal transduction .

Pharmacokinetics

Its solubility in most organic solvents, such as ethanol, dimethylformamide, and dichloromethane, suggests that it may have good bioavailability . Its low solubility in water may affect its absorption and distribution in aqueous biological systems .

Result of Action

The molecular and cellular effects of 6,6’-Dimethyl-3,3’-bipyridazine’s action are likely dependent on the specific metal complexes it forms. These complexes can exhibit a range of properties and activities, including catalytic activity and luminescence, which can have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6,6’-Dimethyl-3,3’-bipyridazine. Factors such as temperature, pH, and the presence of other molecules can affect its ability to form coordination bonds with metal ions and thus influence the properties and activities of the resulting metal complexes .

属性

IUPAC Name |

3-methyl-6-(6-methylpyridazin-3-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-3-5-9(13-11-7)10-6-4-8(2)12-14-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFATCQPFXCGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=NN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376230 | |

| Record name | 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24049-45-4 | |

| Record name | 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1596839.png)

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)propan-2-amine](/img/structure/B1596844.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride](/img/structure/B1596848.png)

![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)